molecular formula C6H8N2O B1338508 5,6-Dimethylpyrazin-2(1H)-one CAS No. 57229-36-4

5,6-Dimethylpyrazin-2(1H)-one

Cat. No.: B1338508
CAS No.: 57229-36-4
M. Wt: 124.14 g/mol
InChI Key: QPHGZSXJSJIEQN-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazin-2(1H)-one: is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 5 and 6 positions and a hydroxyl group at the 2 position. This compound is known for its role in various chemical and biological processes, including its use as a signaling molecule in bacterial communication.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dimethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of glyceraldehyde with alanine amide or ammonia under anaerobic aqueous conditions. This reaction typically occurs at 65°C and pH 5.5, yielding the desired compound after about five days . Another method involves the reaction of pyruvaldehyde with L-alaninamide, which is an adaptation of the method described by Karmas and Spoerri .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of corresponding pyrazinones.

    Reduction: Reduction typically results in the formation of pyrazine derivatives with altered functional groups.

    Substitution: Substitution reactions can yield various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6-Dimethylpyrazin-2(1H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its role in bacterial communication. It acts as a signaling molecule, influencing gene expression and behavior in bacterial populations .

Medicine: Research has explored the potential therapeutic applications of this compound and its derivatives. These compounds have shown promise in the development of new drugs for treating bacterial infections and other diseases.

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its distinct aroma makes it valuable in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazin-2(1H)-one involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of molecular events that lead to changes in gene expression and behavior. This compound is known to affect the expression of genes involved in gut colonization and virulence in certain bacterial species .

Comparison with Similar Compounds

    3,5-Dimethylpyrazin-2-ol: Another isomer with similar properties but different substitution patterns.

    2,3-Dimethyl-5-hydroxypyrazine: A compound with a hydroxyl group at the 5 position and methyl groups at the 2 and 3 positions.

    5,6-Dimethyl-1H-pyrazin-2-one: A related compound with a keto group instead of a hydroxyl group.

Uniqueness: 5,6-Dimethylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a signaling molecule in bacterial communication sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

5,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHGZSXJSJIEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498664
Record name 5,6-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-36-4
Record name 5,6-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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